Cas no 114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- structure
114562-59-3 structure
Product Name:1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
Numero CAS:114562-59-3
MF:C10H13NO3
MW:195.215122938156
CID:132446
PubChem ID:98528
Update Time:2025-04-19

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
    • (±)-N-Hydroxy-3,4-methylenedioxyamphetamine
    • 1-(1,3-Benzodioxol-5-yl)-N-hydroxy-2-propanamine
    • (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE&
    • (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine
    • Methylenedioxyhydroxyamphetamine
    • N-Hydroxy methylenedioxyamphetamine
    • NS00017970
    • FNDCTJYFKOQGTL-UHFFFAOYSA-N
    • N-Hydroxy-3,4-methylenedioxyamphetamine
    • N-hydroxy-3,4-methylenedioxyamphetamine (N-hydroxy MDA)
    • SCHEMBL1742365
    • (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine, analytical standard
    • N-Hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
    • NCGC00247701-01
    • N-OH-Mda
    • 1,3-Benzodioxole-5-ethanamine, N-hydroxy-alpha-methyl-
    • SJE1T2B1A7
    • DTXSID30860972
    • N-Hydroxy mda
    • 3,4-METHYLENEDIOXY-N-HYDROXYAMPHETAMINE-
    • (+/-)-N-HYDROXY-3,4-(METHYLENEDIOXY)AMPHETAMINE
    • MDOH
    • 114562-59-3
    • UNII-SJE1T2B1A7
    • N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine
    • N-HYDROXYTENAMPHETAMINE
    • 74698-47-8
    • n-hydroxy-3,4-methylenedioxymethamphetamine
    • CHEMBL127313
    • 1,3-BENZODIOXOLE-5-ETHANAMINE, N-HYDROXY-.ALPHA.-METHYL-
    • DEA No. 7402
    • (+/-)-N(.ALPHA.-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
    • N-hydroxy-MDA (hydrochloride)
    • MDH (PSYCHEDELIC)
    • N-Hydroxy-alpha-methyl-1,3-benzodioxole-5-ethanamine
    • Q4043402
    • N-HYDROXY-MDA
    • (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE
    • 3,4-Methylenedioxy-N-hydroxyamphetamine
    • AKOS006283222
    • N-[alpha-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine
    • C22807
    • (+/-)-N(ALPHA-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
    • Inchi: 1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3
    • Chiave InChI: FNDCTJYFKOQGTL-UHFFFAOYSA-N
    • Sorrisi: O1COC2=CC=C(C=C12)CC(C)NO

Proprietà calcolate

  • Massa esatta: 195.09
  • Massa monoisotopica: 195.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 50.7A^2

Proprietà sperimentali

  • Densità: 1.246
  • Punto di ebollizione: 349.7°C at 760 mmHg
  • Punto di infiammabilità: 165.3°C
  • Indice di rifrazione: 1.573
  • LogP: 1.71600

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGII
  • Codice categoria di pericolo: 20/21/22
  • Istruzioni di sicurezza: 36
  • Identificazione dei materiali pericolosi: Xn
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.